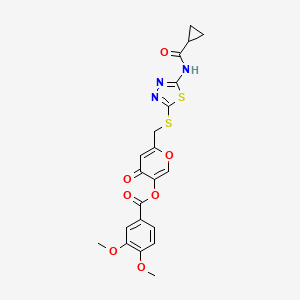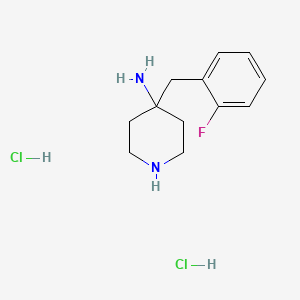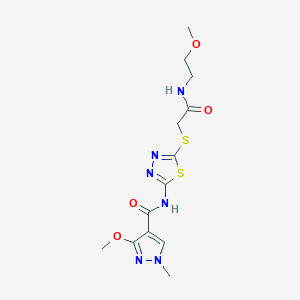
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate is a complex organic molecule with potential applications in various scientific fields. It possesses unique structural features that make it an interesting subject for research in synthetic chemistry, pharmacology, and material science.
Synthetic Routes and Reaction Conditions:
Step 1: Formation of the 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole core. This is typically achieved through cyclization reactions involving thiourea derivatives and appropriate carboxylic acid derivatives under acidic conditions.
Step 2: Synthesis of the 4-oxo-4H-pyran moiety, often via the aldol condensation of acetyl acetone with an aldehyde, followed by cyclization.
Step 3: Thiolation process where the thiadiazole core is linked to the pyran ring through a thioether bond using thiol reagents in the presence of a catalyst.
Step 4: Esterification of the pyran ring with 3,4-dimethoxybenzoic acid using classic esterification techniques such as the Fischer esterification in the presence of acidic catalysts.
Industrial Production Methods: For large-scale production, each step must be optimized for yield and purity, often involving:
Continuous flow reactors for better temperature and pressure control.
Use of high-efficiency catalysts and solvents.
Implementation of green chemistry principles to minimize waste and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the sulfur atom or the pyran ring, leading to sulfoxides or pyran epoxides, respectively.
Reduction: Reductive processes may target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution can occur at the carbonyl carbon in the ester group or at the thiadiazole ring.
Common Reagents and Conditions:
Oxidation with agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction using sodium borohydride or lithium aluminum hydride.
Substitution reactions employing alkyl halides or nucleophilic bases.
Major Products Formed:
Sulfoxides or sulfones from oxidation.
Alcohols from reduction of carbonyl groups.
Substituted derivatives at various positions on the molecule.
In Chemistry:
Used as a precursor for synthesizing more complex molecules.
Employed in studying reaction mechanisms of thiadiazole derivatives.
In Biology and Medicine:
Potential as an antibacterial or antifungal agent due to the presence of the thiadiazole moiety.
Investigated for anti-inflammatory properties.
In Industry:
Possible use in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
When compared with other thiadiazole derivatives or pyran-based compounds, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate stands out due to its combined structural motifs, which confer unique properties:
Thiadiazole Derivatives: Known for their antimicrobial and anti-inflammatory activities.
Pyran Compounds: Often used in materials science for their stability and electronic properties.
Comparación Con Compuestos Similares
5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl thiomethyl derivatives.
4-oxo-4H-pyran compounds with various ester groups.
3,4-dimethoxybenzoate esters of different heterocyclic compounds.
Propiedades
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S2/c1-28-15-6-5-12(7-16(15)29-2)19(27)31-17-9-30-13(8-14(17)25)10-32-21-24-23-20(33-21)22-18(26)11-3-4-11/h5-9,11H,3-4,10H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHHRBKTWBPNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2789751.png)
![1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine](/img/structure/B2789753.png)
![2-Chloro-N-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)propanamide](/img/structure/B2789755.png)
![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid](/img/structure/B2789758.png)

![4-cyclobutyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2789762.png)
![Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride](/img/structure/B2789764.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide](/img/structure/B2789765.png)

![N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-benzylethanediamide](/img/structure/B2789767.png)

![3-{5-[2-(2,4-dimethylphenyl)-2-oxoethyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B2789770.png)
![3-(4-Chlorophenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2789771.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2789772.png)
